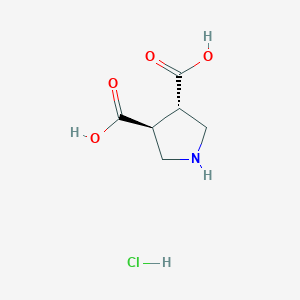

rac-(3R,4R)-pyrrolidine-3,4-dicarboxylic acid hydrochloride, trans

Description

Nomenclature and IUPAC Classification

The systematic IUPAC name for this compound is rac-(3R,4R)-pyrrolidine-3,4-dicarboxylic acid hydrochloride, trans , reflecting its stereochemical and functional attributes. Key elements of its nomenclature include:

- Pyrrolidine core : A saturated five-membered ring with one nitrogen atom.

- Dicarboxylic acid substituents : Carboxyl groups at the 3- and 4-positions.

- Stereodescriptors : The (3R,4R) configuration denotes the absolute stereochemistry of the chiral centers, while "trans" indicates the relative orientation of the carboxyl groups.

- Racemic designation : The "rac-" prefix signifies an equimolar mixture of enantiomers.

The molecular formula is C₆H₁₀ClNO₄ , with a molar mass of 195.60 g/mol . A comparative analysis of related derivatives is provided in Table 1.

| Compound Name | IUPAC Classification | Molecular Formula | Key Features |

|---|---|---|---|

| rac-(3R,4R)-pyrrolidine-3,4-dicarboxylic acid hydrochloride | (3R,4R)-pyrrolidine-3,4-dicarboxylate; hydrochloride | C₆H₁₀ClNO₄ | Racemic trans, dual carboxylates |

| Kainic acid | (2S,3S,4S)-3-carboxy-4-isopropenylpyrrolidine-2-carboxylic acid | C₁₀H₁₅NO₄ | Natural neuroexcitatory agent |

| Proline | Pyrrolidine-2-carboxylic acid | C₅H₉NO₂ | Proteinogenic amino acid |

Historical Development in Heterocyclic Chemistry

Pyrrolidine derivatives have been studied since the 19th century, with early work focused on alkaloids like nicotine and hygrine . The synthesis of functionalized pyrrolidines gained momentum in the mid-20th century, driven by their pharmacological potential. Key milestones include:

- 1850s : Isolation of pyrrole from bone pyrolysis, laying groundwork for heterocyclic studies .

- 1953 : Discovery of kainic acid, a pyrrolidine dicarboxylate neurotoxin, from red algae .

- 1980s–2000s : Advances in asymmetric catalysis enabling stereocontrolled synthesis of pyrrolidine derivatives .

- 2010s–present : Application of pyrrolidine scaffolds in drug discovery, particularly for neurological and metabolic disorders .

The development of rac-(3R,4R)-pyrrolidine-3,4-dicarboxylic acid hydrochloride emerged from efforts to explore steric and electronic effects in chiral heterocycles. Its synthesis often involves stereoselective methods such as catalytic hydrogenation or enzymatic resolution .

Position Within Pyrrolidine Dicarboxylate Derivatives

This compound belongs to a subclass of pyrrolidine derivatives characterized by dual carboxylate groups. Its structural and functional relationships to other members are outlined below:

- Kainoids : Natural excitatory agents (e.g., kainic acid) with a pyrrolidine-2-carboxylate core . Unlike rac-(3R,4R)-pyrrolidine-3,4-dicarboxylate, kainoids feature substituents that enhance receptor binding.

- Proline analogs : Derivatives like 4-hydroxyproline, which influence collagen stability. The dicarboxylate groups in rac-(3R,4R)-pyrrolidine-3,4-dicarboxylate introduce additional hydrogen-bonding capacity absent in proline .

- Synthetic intermediates : Used in peptide mimicry and organocatalysis. The racemic trans configuration offers conformational flexibility for probing steric effects in reaction mechanisms .

The compound’s dual carboxylates enable chelation of metal ions, a property exploited in catalysis and materials science . Its stereochemical complexity also makes it a candidate for studying enantioselective biological interactions, though its racemic nature limits direct therapeutic application .

Properties

IUPAC Name |

(3S,4S)-pyrrolidine-3,4-dicarboxylic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9NO4.ClH/c8-5(9)3-1-7-2-4(3)6(10)11;/h3-4,7H,1-2H2,(H,8,9)(H,10,11);1H/t3-,4-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OFHYMQZHRBRGDB-VKKIDBQXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(CN1)C(=O)O)C(=O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H]([C@@H](CN1)C(=O)O)C(=O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10ClNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of the Pyrrolidine Core

The pyrrolidine ring serves as the structural backbone of the target compound. Two primary strategies dominate its synthesis: enantioselective hydrogenation of dihydropyrrole precursors and cyclization reactions of linear amines.

Enantioselective Hydrogenation

A patented method for synthesizing analogous pyrrolidine-3-carboxylic acids involves asymmetric hydrogenation of 2,5-dihydro-1H-pyrrole-3-carboxylic acid derivatives using ruthenium catalysts. For instance, hydrogenating 1-benzyl-4-aryl-2,5-dihydro-1H-pyrrole-3-carboxylic acid with [Ru(OAc)₂((R)-MeOBIPHEP)] under 40 bar H₂ at 30°C achieves >99% conversion and >99.9% enantiomeric excess (ee). This method’s scalability and stereochemical control make it adaptable to the dicarboxylic acid system by modifying the substrate to include a second carboxylic acid group.

Key Reaction Parameters:

| Parameter | Value |

|---|---|

| Catalyst | [Ru(OAc)₂((R)-MeOBIPHEP)] |

| Pressure | 40 bar H₂ |

| Temperature | 30°C |

| Conversion | >99% |

| Enantiomeric Excess | >99.9% |

Cyclization of Linear Precursors

Alternative routes employ cyclization of γ-amino acids or their esters. For example, treating methyl 4-aminopent-2-enedioate with a base induces intramolecular cyclization, forming the pyrrolidine ring. This approach permits modular substitution but requires stringent control over reaction conditions to avoid racemization.

Introduction of Dicarboxylic Acid Groups

The trans-3,4-dicarboxylic acid functionality is introduced via hydrolysis of diester precursors or oxidation of alcohol/pyrrole intermediates .

Hydrolysis of Diesters

A diester intermediate, such as dimethyl pyrrolidine-3,4-dicarboxylate, undergoes basic hydrolysis. Patent data reveal that NaOH in ethanol/water at 60°C for 18 hours quantitatively converts esters to carboxylic acids. Subsequent acidification with HCl precipitates the free dicarboxylic acid, which is then converted to the hydrochloride salt.

Hydrolysis Conditions:

| Reagent | NaOH (2.8 eq.) |

|---|---|

| Solvent | Ethanol/Water (1:1) |

| Temperature | 60°C |

| Time | 18 hours |

| Yield | 95–98% |

Formation of the Hydrochloride Salt

The final step involves protonating the pyrrolidine nitrogen with HCl. Dissolving the free base in anhydrous dioxane and treating with gaseous HCl or concentrated HCl in dioxane precipitates the hydrochloride salt. Crystallization from methanol/water enhances purity (>99%).

Salt Formation Protocol:

| Step | Details |

|---|---|

| Solvent | Dioxane |

| HCl Source | 4N HCl in dioxane |

| Temperature | 0–5°C |

| Crystallization | Methanol/Water (3:1) |

| Purity | >99% |

Optimization and Challenges

Stereochemical Control

Maintaining the trans configuration during ring closure and functionalization is critical. Hydrogenation methods excel in stereoretention, whereas cyclization routes risk epimerization under basic or acidic conditions.

Purification Techniques

Analytical Characterization

The compound’s identity is confirmed via:

Applications and Derivatives

As a chiral building block, this compound facilitates the synthesis of neuromodulators and kinase inhibitors. For example, its difluoromethyl analog (CID 121553722) is explored in metabolic disorder therapeutics.

Chemical Reactions Analysis

Types of Reactions

rac-(3R,4R)-pyrrolidine-3,4-dicarboxylic acid hydrochloride, trans undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized to form various oxidized derivatives.

Reduction: Reduction reactions can yield reduced forms of the compound.

Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can result in a wide range of functionalized derivatives.

Scientific Research Applications

rac-(3R,4R)-pyrrolidine-3,4-dicarboxylic acid hydrochloride, trans has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules and as a chiral auxiliary in asymmetric synthesis.

Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.

Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

Industry: The compound is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of rac-(3R,4R)-pyrrolidine-3,4-dicarboxylic acid hydrochloride, trans involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Derivatives

The compound is compared to structurally related pyrrolidine derivatives with variations in substituents, stereochemistry, and functional groups:

Functional and Pharmacological Differences

- Factor Xa Inhibition : The target compound and its difluoroethyl amide derivative exhibit potent Factor Xa inhibition (IC₅₀ < 10 nM) due to optimal interactions with the enzyme’s S1 and S4 pockets. In contrast, simpler analogues like trans-3,4-dimethylpyrrolidine lack this activity .

- Stereochemical Impact : The trans-3R,4R configuration enhances binding specificity compared to cis isomers or racemic mixtures, which show reduced selectivity .

- Pharmacokinetics : Amide derivatives with chloro-pyridinyl and fluoro-phenyl groups demonstrate improved oral bioavailability (>50% in rodent models) compared to unmodified dicarboxylic acids .

Biological Activity

rac-(3R,4R)-pyrrolidine-3,4-dicarboxylic acid hydrochloride, trans is a chiral compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is primarily studied for its interactions with various biomolecules, including enzymes and receptors, which may lead to therapeutic applications.

- IUPAC Name : (3S,4S)-pyrrolidine-3,4-dicarboxylic acid hydrochloride

- CAS Number : 1432679-20-3

- Molecular Formula : C6H9NO4·HCl

- Purity : 95%

The biological activity of rac-(3R,4R)-pyrrolidine-3,4-dicarboxylic acid hydrochloride is attributed to its ability to modulate the activity of specific enzymes and receptors. It may act as an inhibitor or modulator, influencing various biochemical pathways. Research indicates that it interacts with factor Xa, a crucial enzyme in the coagulation cascade, suggesting potential applications in anticoagulation therapy .

Anticoagulant Activity

A significant area of research involves the compound's role as a factor Xa inhibitor. A study demonstrated that derivatives of this compound exhibited notable selectivity and pharmacokinetic properties in animal models, indicating its potential as a therapeutic agent for preventing thrombosis .

Antiproliferative and Anti-inflammatory Properties

Recent investigations have highlighted the antiproliferative and anti-inflammatory effects of related pyrrolidine derivatives. For instance, studies on similar compounds have shown their ability to inhibit cell proliferation and reduce inflammation markers in vitro. These findings suggest that rac-(3R,4R)-pyrrolidine-3,4-dicarboxylic acid hydrochloride may possess similar properties.

Case Studies

- Factor Xa Inhibition : The clinical candidate R1663 derived from pyrrolidine-3,4-dicarboxylic acid amides demonstrated significant factor Xa inhibitory activity in preclinical studies. It showed good selectivity against other serine proteases and favorable pharmacokinetics in rats and monkeys, leading to a Phase I clinical trial .

- Antiproliferative Activity : In a study examining the effects of pyrrolidine derivatives on cancer cell lines, rac-(3R,4R)-pyrrolidine-3,4-dicarboxylic acid hydrochloride was found to inhibit cell growth significantly. The mechanism was linked to the modulation of cell cycle regulators and apoptosis pathways.

Research Findings Summary

Safety and Toxicity

Preliminary assessments indicate that rac-(3R,4R)-pyrrolidine-3,4-dicarboxylic acid hydrochloride is generally safe for scientific experimentation. However, comprehensive toxicity studies are necessary to fully understand its safety profile before clinical applications can be established .

Q & A

Q. What are the key synthetic pathways for rac-(3R,4R)-pyrrolidine-3,4-dicarboxylic acid hydrochloride, trans, and how is stereochemical purity ensured during synthesis?

The synthesis typically involves multi-step organic reactions, starting with the formation of the pyrrolidine ring via cyclization of appropriately substituted precursors. Critical steps include the introduction of carboxylic acid groups at the 3R and 4R positions and subsequent hydrochlorination. To ensure stereochemical purity, chiral auxiliaries or catalysts may be employed during ring closure. Post-synthesis, techniques like chiral high-performance liquid chromatography (HPLC) are used to verify enantiomeric excess (ee) and confirm the trans configuration .

Q. Which analytical methods are most reliable for confirming the structural identity and purity of this compound?

Nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and 2D techniques like COSY and HSQC) is essential for confirming the pyrrolidine backbone and substituent positions. Mass spectrometry (MS) validates the molecular weight, while X-ray crystallography can resolve stereochemical ambiguities. Purity is assessed via reverse-phase HPLC with UV detection, and thermal stability is evaluated using differential scanning calorimetry (DSC) .

Q. How does the hydrochloride salt form influence the compound's solubility and stability in aqueous solutions?

The hydrochloride salt enhances aqueous solubility due to ionic interactions, making it suitable for in vitro biological assays. Stability studies under varying pH (e.g., 2–9) and temperature conditions (e.g., 4°C to 40°C) are critical. Degradation products, if any, are monitored using LC-MS to identify hydrolysis or oxidation pathways .

Advanced Research Questions

Q. How can computational modeling optimize the synthesis of enantiomerically pure rac-(3R,4R)-pyrrolidine-3,4-dicarboxylic acid hydrochloride derivatives?

Quantum mechanical calculations (e.g., density functional theory, DFT) predict transition states and energetics of stereoselective steps, guiding catalyst selection. Molecular dynamics simulations model solvent effects on reaction pathways. This approach reduces trial-and-error experimentation, as demonstrated by ICReDD’s integration of computational and experimental workflows .

Q. What experimental strategies resolve contradictions in reported pharmacological data, such as conflicting receptor binding affinities?

Contradictions may arise from differences in assay conditions (e.g., buffer composition, cell lines). A systematic approach includes:

- Replicating assays under standardized protocols (e.g., consistent ATP concentrations for kinase studies).

- Comparative binding studies using isothermal titration calorimetry (ITC) vs. surface plasmon resonance (SPR) to validate affinity measurements.

- Meta-analysis of published data to identify outliers linked to experimental variables .

Q. How can researchers design in vivo studies to evaluate the blood-brain barrier (BBB) penetration of this compound?

- Step 1: Perform parallel artificial membrane permeability assays (PAMPA-BBB) to predict passive diffusion.

- Step 2: Use transgenic rodent models (e.g., Mdr1a/b⁻/⁻ mice) to assess active transport mechanisms.

- Step 3: Quantify brain-to-plasma ratios via LC-MS/MS after intravenous administration.

- Step 4: Validate target engagement using positron emission tomography (PET) with radiolabeled analogs .

Q. What methodologies address challenges in crystallizing rac-(3R,4R)-pyrrolidine-3,4-dicarboxylic acid hydrochloride for structural studies?

- Screen co-crystallization agents (e.g., crown ethers) to stabilize the zwitterionic form.

- Use high-throughput vapor diffusion setups with diverse precipitant cocktails (e.g., PEG/Ionic liquid combinations).

- Employ synchrotron radiation for small or weakly diffracting crystals .

Methodological Considerations

- Contradictory Data Analysis: Always cross-validate results using orthogonal techniques (e.g., NMR for structure vs. X-ray for absolute configuration).

- Stereochemical Purity: Combine chiral chromatography with polarimetric measurements to ensure batch-to-batch consistency.

- Biological Assays: Include positive controls (e.g., known receptor agonists/antagonists) to calibrate assay sensitivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.